1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate)

Description

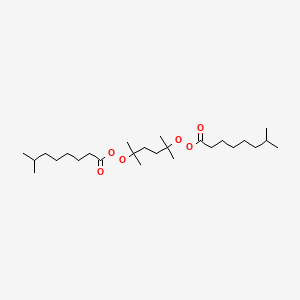

1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) is a peroxide-based compound characterized by a central 1,1,4,4-tetramethylbutane backbone linked to two isononaneperoxoate groups. The isononaneperoxoate substituents consist of branched nonyl chains (C₉H₁₉) attached to peroxide (-O-O-) and ester (-CO-O-) functionalities. Its CAS registry number is 13102-32-4, and it was registered in the EU on May 31, 2018, under EINECS 236-021-9 .

Properties

CAS No. |

29089-67-6 |

|---|---|

Molecular Formula |

C26H50O6 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

[2,5-dimethyl-5-(7-methyloctanoylperoxy)hexan-2-yl] 7-methyloctaneperoxoate |

InChI |

InChI=1S/C26H50O6/c1-21(2)15-11-9-13-17-23(27)29-31-25(5,6)19-20-26(7,8)32-30-24(28)18-14-10-12-16-22(3)4/h21-22H,9-20H2,1-8H3 |

InChI Key |

YFCKFSHPDAWAAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Peresterification Reaction

The core synthetic step involves reacting the diol with isononaneperoxoic acid under controlled temperature and stirring conditions. The reaction proceeds via nucleophilic attack of the hydroxyl groups on the peracid, forming the peroxoate ester bonds.

$$

\text{C}8\text{H}{18}\text{O}3\text{ (isononaneperoxoic acid)} + \text{C}10\text{H}{22}\text{(tetramethylbutane-1,4-diol)} \rightarrow \text{C}{26}\text{H}{50}\text{O}6 \text{ (target peroxoate)} + \text{H}_2\text{O}

$$

- Typical Conditions:

- Temperature: 0–40 °C to avoid decomposition of peroxide bonds

- Solvent: Dry inert solvents like toluene or dichloromethane

- Reaction time: Several hours under stirring

- Inert atmosphere (nitrogen or argon) to prevent peroxide degradation

Purification

Post-reaction, the mixture is typically washed to remove residual acids and byproducts, followed by purification steps such as:

- Extraction with aqueous sodium bicarbonate to neutralize acids

- Drying over anhydrous magnesium sulfate or sodium sulfate

- Vacuum distillation or recrystallization to isolate pure peroxoate ester

Industrial and Laboratory Scale Synthesis

Industrial synthesis of 1,1,4,4-tetramethylbutane-1,4-diyl bis(isononaneperoxoate) follows the same principles but with enhanced process controls:

- Use of continuous stirred tank reactors (CSTR) with temperature and pressure monitoring

- Automated dosing of reactants to control stoichiometry precisely

- Use of stabilizers to prevent premature peroxide decomposition during handling

- Implementation of safety protocols due to the explosive nature of organic peroxides

Laboratory synthesis often involves batch reactions with careful temperature control and small-scale purification techniques such as column chromatography or recrystallization.

Related Synthetic Routes and Analogous Compounds

While direct detailed preparation methods for this specific compound are limited in public literature, analogous preparation methods for related peroxoates and diesters provide insight:

- Esterification of 1,1,4,4-tetramethylbutane-1,4-diol with acetic anhydride to form diacetate derivatives is well-documented, involving acid catalysis and reflux conditions.

- Peroxoate esters are generally prepared by reacting the corresponding diol with peracids like peracetic acid or longer-chain peroxoic acids under mild conditions to prevent peroxide decomposition.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Diol | 1,1,4,4-Tetramethylbutane-1,4-diol | Purity > 98% preferred |

| Peroxoic Acid | Isononaneperoxoic acid | Freshly prepared or stabilized |

| Solvent | Toluene, Dichloromethane | Dry and oxygen-free |

| Reaction Temperature | 0–40 °C | Controlled to avoid peroxide decomposition |

| Reaction Time | 4–8 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or Argon | To prevent oxidation or peroxide breakdown |

| Work-up | Aqueous wash, drying, distillation | Removal of acid and isolation of product |

| Yield | Typically 70–90% | Depends on purity of reagents and control |

Research Findings and Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms the esterification by disappearance of hydroxyl proton signals and appearance of characteristic peroxoate ester signals.

- Infrared Spectroscopy (IR): Shows characteristic O–O stretching vibration bands (~850–900 cm⁻¹) confirming peroxide linkage.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the bis(isononaneperoxoate) structure.

- Thermal Analysis (DSC/TGA): Assesses thermal stability critical for safe handling.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and monitoring reaction progress.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can initiate polymerization reactions, making this compound a valuable initiator in the production of polymers.

Common Reagents and Conditions

Decomposition: The compound decomposes under heat or in the presence of catalysts to generate free radicals.

Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylates, and methacrylates.

Major Products Formed

The major products formed from the decomposition of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) are free radicals, which then react with monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction.

Scientific Research Applications

Applications in Polymer Chemistry

-

Radical Initiator :

- 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) is widely used as a radical initiator in the polymerization of various monomers. Its ability to decompose thermally to generate free radicals makes it suitable for initiating polymerization reactions in both bulk and solution processes.

-

Polymerization of Styrene and Acrylates :

- Studies have shown that this compound can effectively initiate the polymerization of styrene and acrylates at elevated temperatures. The resulting polymers exhibit desirable mechanical properties and thermal stability.

-

Thermal Stability :

- The compound's thermal stability allows it to be used in high-temperature applications, such as the production of thermosetting resins. Its decomposition temperature is sufficiently high to prevent premature initiation during processing.

Data Table: Polymerization Characteristics

| Parameter | Value |

|---|---|

| Decomposition Temperature | 70°C |

| Initiation Temperature | 80°C |

| Half-life at 100°C | 30 minutes |

| Solubility in Organic Solvents | Soluble in toluene and acetone |

Case Study 1: Polymerization of Styrene

In a controlled study, researchers utilized 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) to initiate the polymerization of styrene at 90°C. The resulting polystyrene exhibited a molecular weight of approximately 150,000 g/mol with a polydispersity index of 1.2. The study highlighted the compound's efficiency as an initiator compared to traditional methods using benzoyl peroxide.

Case Study 2: Synthesis of Thermosetting Resins

Another significant application was demonstrated in the synthesis of thermosetting resins for coatings and adhesives. The compound was used in combination with epoxy resins to enhance curing rates and improve final product properties. The cured resin showed excellent adhesion and resistance to solvents.

Environmental Considerations

While the applications of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) are promising, it is essential to consider its environmental impact. Proper handling procedures should be implemented due to its potential reactivity and the formation of by-products during decomposition.

Mechanism of Action

The mechanism of action of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) involves the decomposition of the peroxide bond to generate free radicals. These free radicals are highly reactive and can initiate the polymerization of monomers by opening their double bonds and forming new covalent bonds, leading to the formation of polymer chains.

Comparison with Similar Compounds

Key Observations :

- Larger substituents (e.g., isononane) likely reduce volatility and enhance storage stability compared to smaller analogs like diisobutyryl peroxide.

- Ethylhexanoylperoxoate derivatives exhibit high predicted boiling points (~471°C), correlating with their molecular weight and branched structure .

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and stability of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate?

Methodological Answer:

High-performance liquid chromatography (HPLC) with a methanol-buffer mobile phase (e.g., 65:35 methanol-to-buffer ratio) is critical for purity analysis. The buffer should include sodium acetate and sodium 1-octanesulfonate adjusted to pH 4.6 with glacial acetic acid to optimize peak resolution . For stability, combine differential scanning calorimetry (DSC) with thermogravimetric analysis (TGA) to monitor decomposition thresholds.

| Analytical Parameter | Recommended Method | Key Conditions |

|---|---|---|

| Purity | HPLC | Methanol-buffer (65:35), pH 4.6 |

| Thermal Stability | DSC/TGA | Nitrogen atmosphere, 5°C/min heating rate |

Advanced: How can researchers resolve contradictions in kinetic data for peroxide bond cleavage under varying experimental conditions?

Methodological Answer:

Contradictions often arise from differences in solvent polarity, temperature gradients, or catalytic impurities. To resolve these:

Cross-validate methods : Use isothermal calorimetry alongside DSC to compare activation energies.

Control solvent systems : Test in inert, anhydrous solvents (e.g., hexane) to minimize hydrolysis interference.

Statistical modeling : Apply multivariate regression to isolate variables (e.g., temperature, solvent dielectric constant) impacting decomposition rates.

Linking results to radical reaction kinetics frameworks (e.g., Arrhenius-derived models) ensures theoretical consistency .

Basic: What synthetic routes are documented for preparing this compound, and what are their yield limitations?

Methodological Answer:

The compound is typically synthesized via esterification of 1,1,4,4-tetramethylbutane-1,4-diol with isononaneperoxoic acid under anhydrous conditions. Key steps:

- Catalysis : Use sulfuric acid or ion-exchange resins to enhance esterification efficiency.

- Purification : Fractional distillation under reduced pressure (≤0.1 mmHg) minimizes thermal degradation.

Yields are limited by peroxide instability above 60°C; maintaining temperatures below this threshold during synthesis is critical .

Advanced: What methodological challenges arise when studying this compound’s interactions in heterogeneous catalytic systems?

Methodological Answer:

Challenges include:

Surface adsorption variability : Use Brunauer-Emmett-Teller (BET) analysis to quantify catalyst surface area and active sites.

Competing reaction pathways : Employ isotopic labeling (e.g., deuterated solvents) to trace reaction intermediates via mass spectrometry.

Process simulation : Develop computational fluid dynamics (CFD) models to predict mass transfer limitations in scaled-up systems .

Basic: How should researchers design experiments to assess the compound’s compatibility with common polymer matrices?

Methodological Answer:

Blend preparation : Use melt-blending at 80–100°C (below decomposition threshold) with polymers like polyethylene or polypropylene.

Compatibility metrics : Measure tensile strength and elongation at break before/after aging.

Accelerated aging : Expose samples to UV light (340 nm) and 50°C for 500 hours, tracking peroxide depletion via FTIR .

Advanced: What strategies address discrepancies between theoretical and observed radical scavenging activity?

Methodological Answer:

Discrepancies often stem from:

- Solvent cage effects : Use electron paramagnetic resonance (EPR) to detect transient radical species.

- Steric hindrance : Compare activity in linear vs. branched analogs to isolate structural impacts.

- Computational validation : Apply density functional theory (DFT) to model transition states and predict scavenging efficiency .

Basic: What safety protocols are critical when handling this peroxide compound in laboratory settings?

Methodological Answer:

- Storage : Keep at –20°C in amber glass containers with vented caps to prevent pressure buildup.

- Handling : Use explosion-proof refrigerators and conduct reactions in fume hoods with blast shields.

- Spill management : Neutralize with hydrated lime (calcium hydroxide) to degrade peroxides .

Advanced: How can researchers optimize reaction conditions for selective crosslinking applications without premature decomposition?

Methodological Answer:

Initiator systems : Pair with redox initiators (e.g., Fe²⁺/ascorbic acid) to lower activation energy.

Real-time monitoring : Use rheometry to track gelation kinetics and adjust temperature dynamically.

Microencapsulation : Encapsulate the peroxide in silica nanoparticles to delay release until target temperatures are reached .

Basic: What spectroscopic methods are suitable for structural confirmation of this compound?

Methodological Answer:

- NMR : ¹H NMR in CDCl₃ to identify methyl groups (δ 1.2–1.4 ppm) and peroxide-linked protons (δ 4.8–5.2 ppm).

- FTIR : Confirm ester C=O stretches (~1740 cm⁻¹) and peroxide O-O bonds (~880 cm⁻¹).

- MS : High-resolution ESI-MS for molecular ion validation (expected m/z ~450–470) .

Advanced: What interdisciplinary approaches are needed to study environmental fate in atmospheric or aqueous systems?

Methodological Answer:

- Atmospheric modeling : Integrate gas chromatography (GC) with aerosol mass spectrometry (AMS) to track photolytic degradation products .

- Aquatic studies : Use OECD 301F biodegradation tests under aerobic/anaerobic conditions, monitoring peroxide depletion via iodometric titration.

- Ecotoxicology : Assess acute toxicity in Daphnia magna using OECD 202 guidelines, correlating results with QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.